molecular formula C23H28FN3O4 B565889 4H-Pyrido(1,2-a)pyrimidin-4-one, 3-(2-(4-(4-fluoro-2-hydroxybenzoyl)-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl- CAS No. 152542-03-5

4H-Pyrido(1,2-a)pyrimidin-4-one, 3-(2-(4-(4-fluoro-2-hydroxybenzoyl)-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-

Katalognummer: B565889
CAS-Nummer: 152542-03-5
Molekulargewicht: 429.492
InChI-Schlüssel: HHJQSCQRKCIFRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4H-Pyrido(1,2-a)pyrimidin-4-one, 3-(2-(4-(4-fluoro-2-hydroxybenzoyl)-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl- (hereafter referred to as Compound A) features a fused pyrido-pyrimidinone core with a 6,7,8,9-tetrahydro backbone. Key substituents include:

  • Position 2: Methyl group.
  • Position 3: Ethyl-piperidinyl chain bearing a 4-fluoro-2-hydroxybenzoyl moiety.
  • Position 9: Hydroxy group.

Eigenschaften

IUPAC Name

3-[2-[4-(4-fluoro-2-hydroxybenzoyl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O4/c1-14-17(23(31)27-9-2-3-19(28)22(27)25-14)8-12-26-10-6-15(7-11-26)21(30)18-5-4-16(24)13-20(18)29/h4-5,13,15,19,28-29H,2-3,6-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJQSCQRKCIFRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C(=O)C4=C(C=C(C=C4)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152542-03-5
Record name R-84852
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152542035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name R-84852
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3356VUM787
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biologische Aktivität

The compound 4H-Pyrido(1,2-a)pyrimidin-4-one, 3-(2-(4-(4-fluoro-2-hydroxybenzoyl)-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl- is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound and its derivatives, focusing on antiplatelet effects, antitumor properties, and antimicrobial activities.

1. Antiplatelet Activity

Research indicates that derivatives of 4H-Pyrido(1,2-a)pyrimidin-4-one , particularly AP155, exhibit significant antiplatelet activity. The mechanism involves the inhibition of platelet aggregation through the elevation of cyclic adenosine monophosphate (cAMP) levels in human platelets.

  • Mechanism of Action :
    • AP155 increases intracellular cAMP concentration by inhibiting cAMP-specific phosphodiesterase (PDE) activity.
    • This increase leads to the activation of cAMP-dependent protein kinase, which subsequently inhibits platelet aggregation induced by various agonists such as collagen and ADP .

Table 1: Summary of Antiplatelet Activity Studies

CompoundMechanismEffect on Platelet AggregationReference
AP155PDE InhibitionSignificant inhibition in PRP and WP
Other DerivativesVariesPotentially similar mechanisms

2. Antitumor Properties

The M2 isoform of pyruvate kinase (PKM2) has emerged as a target in cancer therapy. Certain derivatives of 4H-Pyrido(1,2-a)pyrimidin-4-one have been identified as activators of PKM2.

  • Research Findings :
    • A study highlighted the discovery of specific derivatives that selectively activate PKM2. These activators were shown to influence cancer cell metabolism but indicated that PKM2 activation alone might not suffice to alter metabolic pathways significantly .

Table 2: Overview of PKM2 Activators Derived from Pyrido(1,2-a)pyrimidin-4-one

CompoundTargetEffect on Cancer CellsReference
PKM2 Activator APKM2Modulated metabolism; further studies needed
Other AnaloguesVariesPotential for antitumor activity

3. Antimicrobial Activity

The antimicrobial properties of 4H-Pyrido(1,2-a)pyrimidin-4-one derivatives have also been explored. Initial studies reported a lack of significant antibacterial or antifungal activity for some synthesized compounds .

  • Case Study :
    • A synthesis study involving various derivatives assessed their antimicrobial efficacy but found that most lacked sufficient activity against tested strains .

Table 3: Antimicrobial Activity Assessment

CompoundTested AgainstActivity LevelReference
Derivative ABacteria XNo significant activity
Derivative BFungi YNo significant activity

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Diversity

Compound A is compared to structurally related 4H-pyrido[1,2-a]pyrimidin-4-ones with variations in substituents and core saturation (Table 1).

Table 1: Structural Comparison of Key Derivatives

Compound Name / ID Position 2 Position 3 Substituent Position 7/9 Modifications Core Saturation Source
Compound A Methyl Ethyl-4-(4-fluoro-2-hydroxybenzoyl)piperidine 9-hydroxy 6,7,8,9-tetrahydro
3,6-Dimethyl derivative Methyl - 6-methyl Fully aromatic
3-(2-Chloroethyl)-9-hydroxy derivative Methyl 2-chloroethyl 9-hydroxy 6,7,8,9-tetrahydro
7-Bromo-2-(chloromethyl) derivative Chloromethyl - 7-bromo Fully aromatic
2-(3,4-Dimethoxyphenyl) derivatives - - 7-piperazinyl/piperidinyl groups Varies
Sinomedol N-oxide Methyl Ethyl-4-(4-fluorobenzoyl)-1-oxidopiperidinyl 7-methyl 6,7,8,9-tetrahydro

Key Observations :

  • Position 3 : The ethyl-piperidinyl chain in Compound A is unique due to the 4-fluoro-2-hydroxybenzoyl group, which introduces hydrogen-bonding capacity and electron-withdrawing effects. This contrasts with simpler halogenated (e.g., chloroethyl) or unsubstituted chains in analogs .
  • Position 9 : The hydroxy group is shared with paliperidone intermediates, suggesting a role in enhancing solubility or target interactions .

Pharmacological Activity

Table 2: Pharmacological Profiles of Selected Derivatives

Compound Class/Modification Biological Activity Potency/IC₅₀ Key Structural Features Source
Unsaturated 4-oxo-carboxamides Gastroprotective (acidified ethanol-induced lesions) Most active: ~80% protection 3-carboxamide, cyclopentyl group
2-Phenyl-catechol derivatives Aldose reductase inhibition Submicromolar IC₅₀ 2-catechol, 6/9-hydroxy
Compound A-related impurity N/A (pharmaceutical impurity) N/A 4-(6-fluoro-benzisoxazolyl)piperidine
Piperazinyl/methoxy-substituted Not explicitly stated (patent-derived) N/A 7-piperazinyl, 2-methoxyaryl

Key Observations :

  • Gastroprotection : While Compound A lacks the 3-carboxamide group critical for gastroprotection in , its 9-hydroxy and tetrahydro core may contribute to cytoprotective effects via alternative mechanisms .
  • Aldose Reductase Inhibition : Derivatives with hydroxy groups at positions 6/9 (similar to Compound A ) show enhanced activity, suggesting the 9-hydroxy group could synergize with the 4-fluoro-2-hydroxybenzoyl moiety for enzyme binding .

Table 3: Physicochemical Comparison

Compound Molecular Weight (g/mol) logP (Predicted) Key Functional Groups Source
Compound A ~461.5 (estimated) ~2.1 9-hydroxy, fluoro-benzoyl
3,6-Dimethyl derivative 174.2 1.0 Methyl groups
7-Bromo-2-(chloromethyl) 273.5 ~1.8 Bromo, chloromethyl
Paliperidone intermediate 298.8 ~1.5 9-hydroxy, chloroethyl

Key Observations :

  • logP : Compound A ’s predicted logP (~2.1) indicates moderate lipophilicity, balancing membrane permeability and solubility. This is higher than simpler methyl derivatives (logP ~1.0) due to its bulky piperidinyl-benzoyl substituent .
  • Hydrogen Bonding: The 9-hydroxy and 2-hydroxybenzoyl groups enhance hydrogen-bonding capacity, likely improving target interactions but reducing blood-brain barrier penetration compared to non-polar analogs .

Vorbereitungsmethoden

Cyclocondensation Strategies for Core Pyridopyrimidinone Formation

The pyrido[1,2-a]pyrimidin-4-one scaffold is typically constructed via cyclocondensation of 2-aminopyridines with cyclic ketones or lactones. 2-Amino-3-hydroxypyridine reacts with 2-acetylbutyrolactone in chlorobenzene under acid catalysis (p-toluenesulfonic acid) to yield 9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Intermediate A), a critical precursor . This reaction proceeds via imine formation followed by cyclodehydration, with water removal via Dean-Stark trap enhancing efficiency .

Table 1: Reaction Conditions for Cyclocondensation

ParameterOptimal ValueImpact on Yield/Purity
SolventChlorobenzeneMaximizes lactone solubility
Catalystp-Toluenesulfonic acidAccelerates cyclization
Temperature90–110°CBalances rate vs. degradation
Reaction Time12–24 hoursEnsures complete conversion

Patented protocols achieve 67% yield with >97% purity by employing activated carbon filtration to remove unreacted 2-acetylbutyrolactone (<0.3% residual) . Alternative solvents like xylene or toluene reduce yields by 15–20% due to poorer lactone activation .

C-3 Functionalization: Chlorination and Coupling

Intermediate A undergoes chlorination at the C-3 hydroxyethyl group to introduce reactive handles for piperidinyl coupling. Treatment with thionyl chloride (SOCl₂) in dimethylformamide (DMF) at 65–70°C for 3 hours converts the hydroxyl group to chloride, yielding 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride (Intermediate B) . Excess SOCl₂ (1.5–2.0 eq) ensures complete conversion, while post-reaction methanol quench prevents over-chlorination .

Critical Challenge : Residual DMF forms dimethylamine impurities during chlorination. Patent WO2010082111 resolves this by substituting DMF with chlorobenzene, reducing impurities to <0.1% and achieving 92–95% isolated yield.

Subsequent alkylation with 4-(4-fluoro-2-hydroxybenzoyl)piperidine proceeds in methanol under reflux (60–65°C) using triethylamine (TEA) as base . Stoichiometric excess of piperidine (1.3 eq) ensures complete displacement of chloride, affording the target compound in 85–90% yield after crystallization .

Catalytic Hydrogenation for Tetrahydro Ring Formation

The 6,7,8,9-tetrahydro moiety is introduced via catalytic hydrogenation of the pyridine ring. Intermediate B is suspended in methanol with 10% Pd/C under 3.3–3.5 kg/cm² H₂ pressure , achieving full reduction within 6–8 hours . Key parameters include:

  • Temperature : 25–30°C (prevents over-reduction)

  • Catalyst Loading : 5% w/w (balances cost and activity)

  • Solvent : Methanol (ensures substrate solubility without inhibiting catalysis)

This step concurrently removes benzyl protecting groups when present, streamlining the synthesis . Post-hydrogenation purity exceeds 99.5% after recrystallization from ethyl acetate .

Impurity Control and Analytical Validation

Major impurities arise from:

  • Incomplete lactone cyclization : Unreacted 2-acetylbutyrolactone (<0.3%)

  • Over-chlorination : Dichloroethyl byproducts (<0.2%)

  • Piperidine coupling byproducts : N-alkylated isomers (<0.5%)

Table 2: HPLC Purity Profile of Final Product

ImpurityRetention Time (min)Max Allowable Level
Starting material4.20.15%
Dichloroethyl byproduct7.80.10%
N-Alkylated isomer9.10.20%

Process optimizations, including activated carbon treatment and gradient recrystallization , suppress impurities below pharmacopeial limits (ICH Q3A).

Q & A

Q. What are the key synthetic strategies for preparing this compound and its analogs?

Methodological Answer: Synthesis typically involves multi-step reactions:

  • Core scaffold construction: Cyclization of substituted pyridines or pyrimidines with ketones or aldehydes under acidic or basic conditions .
  • Piperidine substitution: The 4-(4-fluoro-2-hydroxybenzoyl)piperidine group is introduced via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
  • Functionalization: Hydroxyl and methyl groups are added via selective alkylation or oxidation-reduction sequences . Example Protocol: A CuI-catalyzed Ullmann reaction can form the pyrido[1,2-a]pyrimidin-4-one core with yields up to 70% under optimized conditions (120°C, 24h, DMF solvent) .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Methodological Answer: Key techniques include:

  • NMR spectroscopy: 1^1H and 13^13C NMR resolve substituent positions (e.g., 9-hydroxy group at δ 4.5–5.0 ppm; piperidinyl protons at δ 2.8–3.5 ppm) .
  • High-resolution mass spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+^+ expected for C22_{22}H27_{27}FN3_3O3_3: 400.2034) .
  • X-ray crystallography: Validates stereochemistry of the 9-hydroxy group and piperidinyl orientation .

Q. What are the primary biological targets or activities reported for this compound?

Methodological Answer:

  • Antimicrobial screening: Tested against Gram-positive bacteria (e.g., S. aureus) via MIC assays, showing moderate activity (MIC 32–64 µg/mL) .
  • Analgesic potential: In vivo "acetic acid writhing" models demonstrate dose-dependent pain reduction (ED50_{50} ~15 mg/kg) .
  • Receptor binding: The piperidinyl group may interact with serotonin or dopamine receptors, requiring radioligand displacement assays for validation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) impact bioactivity?

Methodological Answer:

  • Piperidine substitution: Replacing 4-fluoro-2-hydroxybenzoyl with 6-fluoro-1,2-benzisoxazol-3-yl (as in risperidone analogs) enhances CNS penetration but reduces solubility .
  • Hydroxyl group: Removing the 9-hydroxy group decreases analgesic efficacy by 60%, suggesting hydrogen bonding is critical for target engagement . Table 1: SAR Trends for Key Modifications
ModificationBioactivity ChangeReference
9-OH → 9-OCH3_3↑ Lipophilicity, ↓ Analgesic
Piperidine → Pyrrolidine↓ Receptor affinity

Q. What computational methods are used to predict binding modes or metabolic stability?

Methodological Answer:

  • Molecular docking: AutoDock Vina or Schrödinger Suite models interactions with D2_2/5-HT2A_{2A} receptors. The 4-fluoro-2-hydroxybenzoyl group shows π-π stacking with Phe residues .
  • ADMET prediction: SwissADME predicts moderate CYP3A4 metabolism (t1/2_{1/2} ~4h) and blood-brain barrier permeability (BOILED-Egg model) .

Q. How are impurities or degradation products analyzed during synthesis?

Methodological Answer:

  • HPLC-MS: Reverse-phase C18 columns (e.g., Agilent Zorbax) with UV detection (254 nm) resolve impurities like 9-hydroxyrisperidone (RT ~12.3 min) .
  • Forced degradation studies: Acidic hydrolysis (0.1M HCl, 70°C) generates a major degradation product (m/z 385.1), identified as dehydroxylated analog via MS/MS .

Q. What contradictions exist in reported data, and how can they be resolved?

Methodological Answer:

  • Bioactivity variability: Discrepancies in antimicrobial activity (e.g., MIC 32 vs. 128 µg/mL) may arise from strain-specific resistance or solvent effects (DMSO vs. saline). Standardized CLSI protocols are recommended .
  • Synthetic yields: CuI-catalyzed methods report 43–70% yields due to sensitivity to oxygen/moisture. Using Schlenk-line techniques improves reproducibility .

Methodological Recommendations

  • Synthetic optimization: Screen palladium catalysts (e.g., XPhos Pd G3) for piperidinyl coupling to improve yields .
  • Biological assays: Include positive controls (e.g., ibuprofen for analgesia) and validate receptor binding via 3^3H-spiperone competition assays .
  • Data validation: Cross-reference HRMS with isotopic pattern analysis to confirm molecular integrity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.